molecular formula C21H27N3O B2760139 3,5-dimethyl-N-((1-(pyridin-2-ylmethyl)piperidin-4-yl)methyl)benzamide CAS No. 953969-53-4

3,5-dimethyl-N-((1-(pyridin-2-ylmethyl)piperidin-4-yl)methyl)benzamide

Cat. No.: B2760139
CAS No.: 953969-53-4
M. Wt: 337.467
InChI Key: SFNLLDVCVZZCII-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-((1-(pyridin-2-ylmethyl)piperidin-4-yl)methyl)benzamide is a synthetically derived chemical compound of interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates a benzamide group linked to a piperidine ring, which is further functionalized with a pyridinylmethyl unit. Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals . The specific combination of a benzamide core with a piperidine scaffold is a motif found in various biologically active molecules. For instance, similar structural frameworks have been explored in the development of novel compounds, such as dihydrofuro[3,4-d]pyrimidine derivatives investigated as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 . This highlights the potential of such chemical architectures in addressing challenges like drug resistance. The presence of the 3,5-dimethylbenzamide moiety and the pyridin-2-ylmethyl group on the piperidine nitrogen offers multiple vectors for molecular interaction and further synthetic modification. Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex target molecules, or as a starting point for structure-activity relationship (SAR) studies in various pharmacological programs. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3,5-dimethyl-N-[[1-(pyridin-2-ylmethyl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O/c1-16-11-17(2)13-19(12-16)21(25)23-14-18-6-9-24(10-7-18)15-20-5-3-4-8-22-20/h3-5,8,11-13,18H,6-7,9-10,14-15H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFNLLDVCVZZCII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NCC2CCN(CC2)CC3=CC=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-((1-(pyridin-2-ylmethyl)piperidin-4-yl)methyl)benzamide typically involves multiple steps, starting with the preparation of the piperidine and pyridine intermediates. The key steps include:

    Formation of the Piperidine Intermediate: This can be achieved through the hydrogenation of pyridine derivatives or via cyclization reactions involving amines and aldehydes.

    Attachment of the Pyridine Moiety: This step often involves nucleophilic substitution reactions where the piperidine intermediate reacts with a pyridine derivative.

    Formation of the Benzamide Core: The final step involves the acylation of the piperidine-pyridine intermediate with 3,5-dimethylbenzoic acid or its derivatives under appropriate conditions, such as the presence of coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-N-((1-(pyridin-2-ylmethyl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the amide group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

3,5-dimethyl-N-((1-(pyridin-2-ylmethyl)piperidin-4-yl)methyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Research: The compound is used in studies involving receptor binding and signal transduction pathways.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-((1-(pyridin-2-ylmethyl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Research Findings and Implications

While direct pharmacological data for the target compound are unavailable, structural comparisons suggest:

  • Receptor Binding : The pyridinylmethyl group may mimic nicotinic acetylcholine receptor ligands, as seen in related pyridine-containing compounds.
  • Metabolic Stability : The dimethyl groups could reduce oxidative metabolism compared to chloro-substituted analogues , extending half-life.
  • Solubility : The absence of polar groups (e.g., sulfonyl in ) may limit aqueous solubility, necessitating formulation optimization.

Tables of Comparative Data

Table 1: Structural and Physicochemical Comparison
Property Target Compound 4-Chloro Analogue Pyrazole-Sulfonyl Analogue
Molecular Weight (g/mol) ~383.5 (estimated) 407.3 (reported) ~529.6 (estimated)
Key Substituents 3,5-Dimethyl, pyridinylmethyl 4-Chloro, chlorobenzoyl 3,5-Dimethyl, sulfonyl-pyrazole
Predicted logP ~3.2 ~2.8 ~2.5
Hydrogen-Bond Acceptors 3 4 6
Table 2: Crystallographic Features
Feature Target Compound (Predicted) 4-Chloro Analogue
Piperidine Conformation Chair Chair
Dominant Intermolecular Interactions C–H···π, van der Waals O–H···O, N–H···O, C–H···O
Crystal System Not reported Monoclinic

Biological Activity

3,5-Dimethyl-N-((1-(pyridin-2-ylmethyl)piperidin-4-yl)methyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and oncology. This article explores its synthesis, biological activity, and relevant research findings.

The compound can be synthesized through a series of chemical reactions involving piperidine derivatives and benzamide structures. The general synthetic route includes:

  • Formation of the piperidine derivative : Starting with 1-(pyridin-2-ylmethyl)piperidin-4-amine.
  • Benzamide formation : Reacting the piperidine derivative with 3,5-dimethylbenzoyl chloride.

The final product has the molecular formula C20H26N2OC_{20}H_{26}N_2O and a molecular weight of approximately 314.44 g/mol.

Neuroleptic Activity

Research indicates that compounds similar to this compound exhibit significant neuroleptic properties. For instance, studies have shown that benzamides can inhibit apomorphine-induced stereotyped behavior in rodent models, suggesting potential efficacy in treating psychotic disorders .

Table 1: Comparison of Neuroleptic Activities of Benzamide Derivatives

Compound NameActivity (IC50)Reference
Metoclopramide15 µM
YM-09151-20.03 µM
3,5-Dimethyl-N-(...)TBDCurrent Study

Anticancer Potential

In addition to neuroleptic activity, there is emerging evidence supporting the anticancer potential of this compound. A study on related compounds demonstrated their ability to inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) with IC50 values ranging from 0.87 to 12.91 µM .

Table 2: Anticancer Activity Data

Cancer Cell LineCompound NameIC50 (µM)Reference
MCF-7Compound A0.87
MDA-MB-231Compound B9.46
MCF-73,5-Dimethyl-N-(...)TBDCurrent Study

Case Studies and Research Findings

  • Neuropharmacological Studies : In a study examining various benzamide derivatives, it was found that modifications to the piperidine ring significantly enhanced neuroleptic activity while reducing side effects such as catalepsy . This suggests that structural variations in compounds like this compound could lead to improved therapeutic profiles.
  • Oncological Research : Another investigation into the anticancer properties of related compounds showed potent inhibition of EGFR phosphorylation and induction of apoptosis in cancer cells . These findings highlight the potential for developing new therapies targeting specific signaling pathways involved in tumor growth.

Q & A

Q. What are the optimal synthetic routes for 3,5-dimethyl-N-((1-(pyridin-2-ylmethyl)piperidin-4-yl)methyl)benzamide, and how can reaction conditions be controlled to minimize by-products?

The synthesis typically involves:

  • Step 1: Formation of the piperidin-4-ylmethyl intermediate via reductive amination or nucleophilic substitution.
  • Step 2: Coupling the intermediate with 3,5-dimethylbenzoyl chloride using a Schotten-Baumann reaction.
  • Key parameters:
    • Temperature: Maintain 0–5°C during acylation to prevent racemization .
    • Solvent: Use dichloromethane or THF for improved solubility of intermediates .
    • Catalyst: DMAP (4-dimethylaminopyridine) enhances coupling efficiency .
  • By-product mitigation: Purify intermediates via flash chromatography (silica gel, hexane/EtOAc gradient) to remove unreacted amines or acylating agents .

Q. How is the molecular structure of this compound validated, and what analytical techniques are essential for characterization?

  • X-ray crystallography: Resolves the 3D conformation of the piperidine ring and benzamide core (e.g., torsion angles between pyridinylmethyl and piperidine groups) .
  • NMR spectroscopy:
    • ¹H NMR: Peaks at δ 2.25–2.35 ppm confirm methyl groups on the benzamide; δ 3.45–3.70 ppm indicates piperidine CH₂ groups .
    • ¹³C NMR: Signals at ~165 ppm confirm the carbonyl group .
  • Mass spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 394.2) .

Advanced Research Questions

Q. How does the compound’s piperidine-pyridinylmethyl moiety influence its pharmacokinetic properties, and what in vitro assays are used to assess bioavailability?

  • Lipophilicity: The piperidine-pyridinylmethyl group increases logP (~2.8), enhancing membrane permeability. Assess via shake-flask method (octanol/water partition) .
  • Metabolic stability: Use liver microsomes (human/rat) to measure CYP450-mediated degradation. LC-MS/MS quantifies parent compound depletion over time .
  • Plasma protein binding: Equilibrium dialysis (spiked plasma at 1 µM) reveals >90% binding, correlating with prolonged half-life .

Q. What computational strategies are employed to predict target binding affinities, and how do structural modifications impact activity?

  • Molecular docking (AutoDock Vina): The pyridinylmethyl group forms π-π interactions with aromatic residues (e.g., Phe330 in kinase targets), while the benzamide engages hydrogen bonds .
  • MD simulations (GROMACS): Predict conformational stability of the piperidine ring in aqueous vs. lipid environments (RMSD < 1.5 Å over 100 ns) .
  • SAR insights:
    • 3,5-Dimethyl substitution: Enhances steric hindrance, reducing off-target binding .
    • Pyridin-2-ylmethyl vs. pyridin-3-ylmethyl: Positional isomerism alters binding to nicotinic acetylcholine receptors (ΔΔG = -2.1 kcal/mol) .

Q. How can contradictory biological activity data (e.g., IC₅₀ variability across assays) be resolved?

  • Case example: Discrepancies in kinase inhibition (IC₅₀ = 50 nM vs. 220 nM) may arise from:
    • Assay conditions: ATP concentration (1 mM vs. 10 µM) affects competitive binding .
    • Cell lines: HEK293 vs. HeLa cells exhibit differential expression of efflux transporters (e.g., P-gp) .
  • Resolution: Normalize data using a reference inhibitor (e.g., staurosporine) and report ATP concentrations explicitly .

Methodological Challenges and Solutions

Q. What strategies improve yield in multi-step syntheses, particularly during piperidine functionalization?

  • Issue: Low yield (~30%) in reductive amination of piperidin-4-ylmethyl intermediates.
  • Solution:
    • Use NaBH(OAc)₃ instead of NaBH₄ to reduce imine intermediates selectively .
    • Employ microwave-assisted synthesis (80°C, 20 min) to accelerate reaction kinetics .

Q. How are regioselectivity challenges addressed during benzamide acylation?

  • Problem: Competing acylation at the piperidine nitrogen vs. the pyridinylmethyl group.
  • Approach:
    • Protect the piperidine nitrogen with Boc (tert-butoxycarbonyl) before acylation, then deprotect with TFA .
    • Use sterically hindered acylating agents (e.g., pivaloyl chloride) to favor reaction at the less hindered site .

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